molecular formula C13H18O2S B14196900 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene CAS No. 918341-07-8

1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene

Cat. No.: B14196900
CAS No.: 918341-07-8
M. Wt: 238.35 g/mol
InChI Key: VJSOKQCDQQGYBA-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a methanesulfonyl ethenyl group.

Preparation Methods

The synthesis of 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

918341-07-8

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-tert-butyl-4-(2-methylsulfonylethenyl)benzene

InChI

InChI=1S/C13H18O2S/c1-13(2,3)12-7-5-11(6-8-12)9-10-16(4,14)15/h5-10H,1-4H3

InChI Key

VJSOKQCDQQGYBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)C

Origin of Product

United States

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